![molecular formula C15H12FNO3 B253112 N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253112.png)
N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as FUB-144, is a synthetic cannabinoid that has gained popularity in recent years due to its potential therapeutic applications. This compound belongs to the class of indazole-based synthetic cannabinoids and has been found to exhibit high affinity for the cannabinoid receptor CB1.
Wirkmechanismus
N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. The CB1 receptor is involved in various physiological processes such as pain modulation, appetite regulation, and mood regulation. The activation of CB1 receptor by N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the therapeutic effects of N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic effects. N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to exhibit neuroprotective effects and can help reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its high affinity for the CB1 receptor, which makes it a potent agonist for various scientific research studies. However, one of the limitations of N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its potential toxicity and adverse effects on the brain and central nervous system.
Zukünftige Richtungen
There are various future directions for scientific research studies on N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One of the most promising directions is in the development of novel therapeutic agents for the treatment of neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease. N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can also be used as a tool for further understanding the molecular mechanisms underlying the CB1 receptor and its role in various physiological processes.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a multistep process that involves the reaction of 3-fluorophenylacetonitrile with 1,4-benzodioxane-6-carboxylic acid to form the intermediate 3-fluoro-phenyl-1,4-benzodioxane-6-carboxylic acid. This intermediate is then converted to the amide form by reaction with thionyl chloride and N,N-dimethylformamide. The final step involves the reaction of the amide intermediate with 1H-indazole-3-carboxylic acid to form N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to exhibit potential therapeutic applications in various scientific research areas. One of the most promising applications is in the treatment of various neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease. N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to exhibit neuroprotective effects and can help reduce inflammation and oxidative stress in the brain.
Eigenschaften
Produktname |
N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
---|---|
Molekularformel |
C15H12FNO3 |
Molekulargewicht |
273.26 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C15H12FNO3/c16-11-2-1-3-12(9-11)17-15(18)10-4-5-13-14(8-10)20-7-6-19-13/h1-5,8-9H,6-7H2,(H,17,18) |
InChI-Schlüssel |
SMSGKLLRPBBRLP-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=CC=C3)F |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=CC=C3)F |
Löslichkeit |
14 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.